{4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
Description
{4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin derivative characterized by:
- Methyl group at position 4 of the chromen-2-one core.
- 3-Methylbut-2-en-1-yl (prenyl) ether substituent at position 5.
- Acetic acid moiety at position 3.
Coumarins are known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
For example, Lichitsky et al. reported a 74% yield for a structurally similar furocoumarin using a two-step cascade process .
Properties
Molecular Formula |
C17H18O5 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-[4-methyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetic acid |
InChI |
InChI=1S/C17H18O5/c1-10(2)6-7-21-12-4-5-13-11(3)14(9-16(18)19)17(20)22-15(13)8-12/h4-6,8H,7,9H2,1-3H3,(H,18,19) |
InChI Key |
HFWTWLVOTCMZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the 3-methylbut-2-en-1-yl Group: The 3-methylbut-2-en-1-yl group can be introduced via an alkylation reaction using 3-methylbut-2-en-1-yl bromide and a suitable base, such as potassium carbonate.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the chromen-2-one derivative with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbut-2-en-1-yl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives, which may exhibit different chemical and biological properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, to form various esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Dihydro derivatives
Substitution: Esters, amides
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound is used in studies to evaluate its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.
Medicine
Drug Development: Due to its structural similarity to naturally occurring bioactive compounds, it is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry
Material Science: The compound is explored for its use in the development of novel polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of {4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with cellular enzymes and receptors, modulating their activity. The compound may also exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent at Position 7 :
- Prenyl (3-methylbut-2-en-1-yl) vs. Isoprenyl (2-methylprop-2-en-1-yl) : While both are lipophilic, prenyl’s longer chain may increase flexibility and binding pocket compatibility compared to isoprenyl .
- Naphthylmethoxy : Bulkier aromatic groups (e.g., 1-naphthylmethoxy) reduce solubility in aqueous media but enhance affinity for hydrophobic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
